6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one
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Overview
Description
6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 4th position, and a triazinone core. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction is conducted at a temperature range of 70-80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield .
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Condensation Reactions: This compound can participate in condensation reactions with carboxylic acids and amines to form amides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dioxane, tetrahydrofuran.
Bases: Sodium carbonate, triethylamine.
Major Products Formed:
Amides: Formed from the reaction with amines.
Scientific Research Applications
6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one has several applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and for the activation of carboxylic acids.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloro group is displaced by nucleophiles, leading to the formation of various derivatives. This compound can activate carboxylic acids, facilitating their reaction with nucleophiles to form amides, esters, and other derivatives .
Comparison with Similar Compounds
4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used for similar applications in peptide synthesis and carboxylic acid activation.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative used for amide coupling.
Uniqueness: 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
IUPAC Name |
6-chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H,9,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGUTZSEMDRWEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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